

Stegobinone: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Stegobinone**

Cat. No.: **B024926**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stegobinone is the principal female-produced sex pheromone of several economically significant pest species, including the drugstore beetle (*Stegobium paniceum*) and the common furniture beetle (*Anobium punctatum*). Its potent chemo-attractant properties make it a molecule of high interest in the fields of chemical ecology, integrated pest management (IPM), and drug discovery. The precise stereochemistry of **stegobinone** is critical to its biological activity, with different isomers exhibiting roles as attractants, inhibitors, or having no activity. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, biosynthetic pathway, and key experimental protocols for the synthesis and analysis of **stegobinone**.

Chemical Identity and Structure

Stegobinone is a complex organic molecule featuring a dihydropyranone ring. The biologically active stereoisomer is specifically (2S,3R,1'R)-2,3-dihydro-2,3,5-trimethyl-6-(1'-methyl-2'-oxobutyl)-4H-pyran-4-one.^{[1][2]} The stereocenters at positions 2, 3, and 1' are crucial for its function as a sex attractant.

Chemical Identifiers

Quantitative data and chemical identifiers for **stegobinone** are summarized in the table below for quick reference.

Identifier	Value	Reference(s)
IUPAC Name	2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one	[2][3]
CAS Number	110996-50-4	[3]
Molecular Formula	C ₁₃ H ₂₀ O ₃	[2]
Molecular Weight	224.30 g/mol	[3]
Canonical SMILES	CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C	[3]
InChI	InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3	[3]
InChIKey	AZAKUWBBRWFVEW-UHFFFAOYSA-N	[3]

Stereochemistry and Biological Activity

The biological efficacy of **stegobinone** is highly dependent on its stereochemical configuration.

- **(2S,3R,1'R)-Stegobinone:** This is the naturally produced, biologically active isomer that functions as a potent sex attractant for male *Stegobium paniceum* beetles.[2]
- **(2S,3R,1'S)-Stegobinone (epi-Stegobinone):** This epimer is not an attractant and has been shown to be an inhibitor of the male response to the active pheromone.[2][4] The presence of this and other non-natural stereoisomers can significantly reduce the effectiveness of the active pheromone, highlighting the specificity of the insect's olfactory system.[2]

Physicochemical Properties

While **stegobinone** has been extensively studied for its biological activity, detailed experimental data on its physical properties such as melting and boiling points are not consistently reported in the literature. It is known to be a crystalline solid in its purified form.[\[1\]](#)

Property	Value	Reference(s)
Physical State	Crystalline Solid	[1]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Solubility	Not available	[5]

Stability

Stegobinone is known to be epimerically labile. The biological activity can diminish over time, especially with storage at room temperature.[\[2\]](#) This is suspected to be caused by the epimerization at the C-1' position, converting the active (2S,3R,1'R) isomer into the inhibitory (2S,3R,1'S) epimer. For research purposes, it is recommended to store **stegobinone** under inert conditions at low temperatures to maintain its stereochemical integrity and biological efficacy.[\[2\]](#)

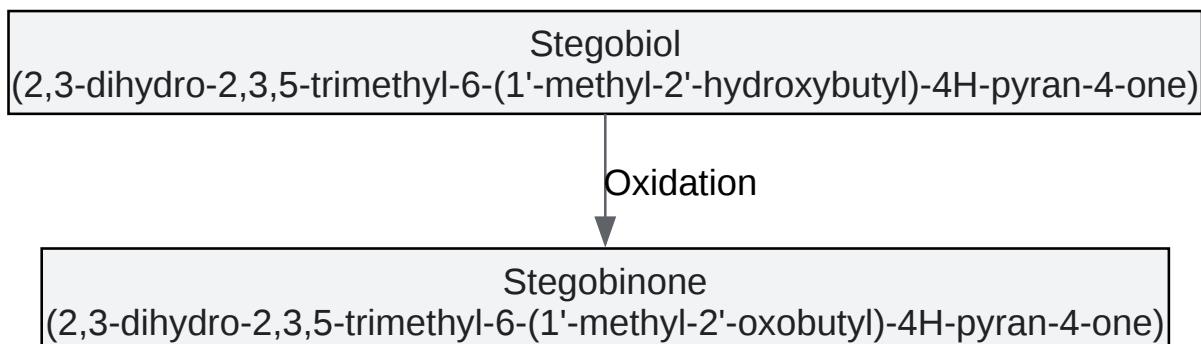
Biological Function and Applications

Pheromonal Activity

Female drugstore beetles release **stegobinone** to signal their presence and readiness to mate. [\[2\]](#) The volatile nature of the compound allows it to travel over distances, attracting males. Studies have shown that female beetles can produce 50 to 200 ng of the pheromone.[\[2\]](#) **Stegobinone** is not only active in *Stegobium paniceum* but also serves as the sex pheromone for the common furniture beetle, *Anobium punctatum*, and has been identified in other wood-boring anobiid beetles.

Applications in Pest Management

The high specificity and potency of synthetic (2S,3R,1'R)-**stegobinone** make it an invaluable tool for integrated pest management (IPM). It is the active component in commercially available lures and traps used for monitoring and detecting infestations of anobiid beetle pests in stored


food products, museums, and wooden structures.^[2] These pheromone-based tools offer a non-toxic method for pest population monitoring.

Biosynthesis

The complete biosynthetic pathway of **stegobinone** is not fully elucidated, but a key putative precursor has been identified.

Stegobiol: A Biogenetic Precursor

Stegobiol, another component of the drugstore beetle's sex pheromone, is considered a likely biogenetic precursor to **stegobinone**.^[1] Stegobiol differs from **stegobinone** by having a hydroxyl group where **stegobinone** has a ketone on the side chain. The chemical conversion of stegobiol to **stegobinone** via oxidation has been demonstrated, supporting its role as a precursor.^[1]

[Click to download full resolution via product page](#)

Figure 1: Proposed biosynthetic relationship between Stegobiol and **Stegobinone**.

Experimental Protocols

This section outlines key methodologies for the synthesis, analysis, and bioassay of **stegobinone**.

Chemical Synthesis

The total synthesis of the biologically active (2S,3R,1'R)-**stegobinone** is a complex, multi-step process due to the need for precise stereocontrol at three chiral centers. One established convergent strategy involves the synthesis of two key fragments from a common boronic ester

intermediate, followed by an aldol condensation to join them. The resulting product, stegobiol, is then oxidized to yield the final pure **stegobinone**. This approach is advantageous as the stegobiol intermediate is stable and more easily purified.

Representative Synthesis Outline (Matteson's Approach):[\[6\]](#)

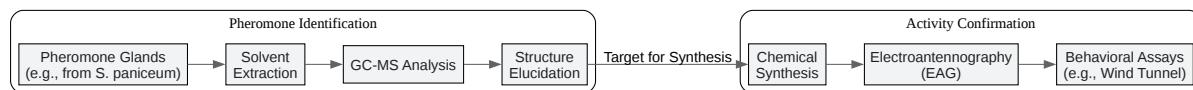
- Preparation of a Common Chiral Boronic Ester Intermediate: A chiral boronic ester is prepared and serves as the foundational block for all stereocenters.
- Homologation and Functionalization: The boronic ester undergoes sequential homologation reactions (e.g., using (dichloromethyl)lithium) and alkylation/oxidation steps to create two key fragments: a chiral aldehyde and a chiral alcohol.
- Aldol Condensation: The two fragments are joined via an aldol condensation reaction to form the backbone of the target molecule, yielding stegobiol.
- Oxidation: The stable stegobiol intermediate is purified and then oxidized in a final step (e.g., using Jones's chromic acid, Dess-Martin periodinane, or Ley's ruthenium reagent) to produce the desired (2S,3R,1'R)-**stegobinone**.[\[1\]](#)

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying **stegobinone** in biological extracts or synthetic mixtures.

Methodology:

- Sample Preparation: Pheromone glands are excised from female beetles and extracted with a suitable organic solvent (e.g., hexane or dichloromethane). Synthetic samples are dissolved in the same solvent.
- Gas Chromatography: The extract is injected into a GC equipped with a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.


- Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.
- Identification: The retention time and mass spectrum of the sample peak are compared to those of an authentic **stegobinone** standard to confirm its identity.

Bioassay: Electroantennography (EAG)

EAG is a bioassay used to measure the olfactory response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for pheromonal activity.

Methodology:

- Antenna Preparation: An antenna is excised from a male beetle. The base and tip of the antenna are placed into two electrodes containing a conductive saline solution.
- Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., synthetic **stegobinone**) is injected into the main air stream.
- Signal Recording: The electrodes record the voltage difference (depolarization) across the antenna. A response to an olfactory stimulus appears as a negative voltage deflection.
- Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to test compounds are compared to a negative control (solvent only) and a positive control (a known active compound) to determine the level of olfactory stimulation.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for pheromone identification and bioassay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Stegobinone|High-Purity Pest Pheromone for Research [benchchem.com]
- 3. Stegobinone | C13H20O3 | CID 194878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cas 112571-15-0,(2S,3S,1'R)-stegobinone | lookchem [lookchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- To cite this document: BenchChem. [Stegobinone: A Technical Guide to its Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024926#chemical-structure-and-properties-of-stegobinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com